molecular formula C12H13NO2 B12626323 4-(3-Azabicyclo[3.1.0]hexan-1-YL)benzoic acid CAS No. 919288-17-8

4-(3-Azabicyclo[3.1.0]hexan-1-YL)benzoic acid

Cat. No.: B12626323
CAS No.: 919288-17-8
M. Wt: 203.24 g/mol
InChI Key: YDSXYUALWWNMQW-UHFFFAOYSA-N
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Description

4-(3-Azabicyclo[3.1.0]hexan-1-YL)benzoic acid is a high-value chemical building block incorporating the rigid, three-dimensional 3-azabicyclo[3.1.0]hexane scaffold. This structure is of significant interest in medicinal chemistry for the discovery and development of novel therapeutics, particularly for central nervous system (CNS) targets. The 3-azabicyclo[3.1.0]hexane core is a key structural motif found in compounds investigated as orexin receptor antagonists for the potential treatment of sleep disorders such as insomnia . Furthermore, this bicyclic scaffold is featured in patented compounds studied for the treatment of conditions affected by monoamine neurotransmitters, including depression, anxiety, and other psychiatric disorders . The benzoic acid functional group provides a versatile handle for further synthetic modification, allowing researchers to create amide conjugates, ester prodrugs, or salt forms to optimize the physicochemical and pharmacological properties of lead compounds . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

919288-17-8

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

4-(3-azabicyclo[3.1.0]hexan-1-yl)benzoic acid

InChI

InChI=1S/C12H13NO2/c14-11(15)8-1-3-9(4-2-8)12-5-10(12)6-13-7-12/h1-4,10,13H,5-7H2,(H,14,15)

InChI Key

YDSXYUALWWNMQW-UHFFFAOYSA-N

Canonical SMILES

C1C2C1(CNC2)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Example Method: Functionalization with N-Chlorosuccinimide

  • Reagents : N-chlorosuccinimide (NCS), diethyl ether, potassium hydroxide.
  • Procedure :
    • A slurry of NCS in diethyl ether is stirred under nitrogen while adding 3-azabicyclo[3.1.0]hexane.
    • The mixture is filtered to remove succinimide by-products.
    • The filtrate is treated with potassium hydroxide in ethanol at low temperatures to induce an exothermic reaction.
    • Liquid hydrogen cyanide is added to form trans-2-cyano-3-azabicyclo[3.1.0]hexane.
  • Yield : Approximately 65% after distillation under reduced pressure.

Coupling with Benzoic Acid Derivatives

To synthesize the target compound, the functionalized bicyclic amine is coupled with benzoic acid derivatives.

Example Method: Direct Coupling

  • Reagents : Benzoic acid derivative (e.g., 4-carboxybenzoic acid), coupling agents such as HATU or EDCI, and a base like triethylamine.
  • Procedure :
    • The benzoic acid derivative is activated using a coupling agent in a solvent like DMF.
    • The activated intermediate reacts with the amine group of the functionalized bicyclic structure.
    • The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure completion.
  • Yield : Varies depending on reaction conditions but typically ranges from moderate to high.

Alternative Synthetic Routes

Other approaches involve modifying the benzoic acid derivative before coupling or using pre-functionalized intermediates.

Example Method: Ester Hydrolysis and Amine Coupling

  • Reagents : Methyl benzoate derivatives, lithium hydroxide (LiOH), amine coupling agents.
  • Procedure :
    • Methyl esters of benzoic acid are hydrolyzed using aqueous LiOH to yield free carboxylic acids.
    • The resulting acids are coupled with functionalized bicyclic amines using carbodiimide-based coupling agents like DCC or EDCI in the presence of catalysts like DMAP.
  • Advantages :
    • Avoids direct handling of free acids during initial steps, improving overall yield and purity.

Reaction Conditions and Optimization

The synthesis often requires careful control of temperature, pH, and solvent systems to maximize yield and minimize side reactions.

Step Temperature (°C) Solvent Yield (%)
Functionalization with NCS Room temp Diethyl ether ~65
Coupling with benzoic acid Room temp DMF ~70–85
Ester hydrolysis + amine coupling Room temp Aqueous THF/DMF ~60–75

Purification Techniques

After synthesis, purification is crucial to isolate the desired product:

  • Recrystallization from solvents like isopropanol or ethanol ensures high purity.
  • Chromatographic techniques (e.g., silica gel column chromatography) may be employed for intermediates or final products.

Chemical Reactions Analysis

Types of Reactions

4-(3-Azabicyclo[3.1.0]hexan-1-YL)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic ring system.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

4-(3-Azabicyclo[3.1.0]hexan-1-YL)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Azabicyclo[3.1.0]hexan-1-YL)benzoic acid involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites of enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Impact of Substituents

  • Electron-Withdrawing Groups : The trifluoromethyl group in 1009510-15-9 enhances metabolic stability and target affinity, making it valuable in medicinal chemistry .
  • Lipophilic Modifications: Benzyl (C₁₃H₁₅NO₂, ) or tert-butyl (C₁₁H₁₇NO₄, ) substituents increase logP, improving membrane permeability but reducing aqueous solubility.

Research Findings and Challenges

  • Synthetic Routes : and highlight carbodiimide-mediated couplings (e.g., EDC/HOBt) for functionalizing the azabicyclo core. Stereochemical control remains challenging, as seen in tert-butyl carbamate derivatives .
  • Discontinuation Trends : Compounds like 1415719-70-8 () were discontinued, possibly due to poor stability or scalability.
  • Safety Considerations : Handling precautions (e.g., SDS for 113682-54-5, ) emphasize the need for protective equipment, especially with reactive intermediates.

Biological Activity

4-(3-Azabicyclo[3.1.0]hexan-1-YL)benzoic acid is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its antitumor properties, receptor interactions, and potential therapeutic applications.

Structure and Synthesis

The compound this compound features a bicyclic structure that includes a nitrogen atom within the ring system, contributing to its unique pharmacological properties. The synthesis of this compound typically involves the construction of the azabicyclo framework followed by functionalization to introduce the benzoic acid moiety.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to the azabicyclo[3.1.0]hexane framework. For instance, a series of derivatives were evaluated for their antiproliferative activity against various cancer cell lines, including HeLa (cervical carcinoma), K562 (human erythroleukemia), and CT26 (mouse colon carcinoma) cells.

Key Findings:

  • IC50 Values : The most effective compounds exhibited IC50 values ranging from 4.2 to 24.1 μM across different cell lines, indicating significant cytotoxicity .
  • Mechanism of Action : Treatment with these compounds resulted in cell cycle arrest and apoptosis induction, particularly noted by an increase in cells in the SubG1 phase, which is indicative of apoptotic events .
  • Morphological Changes : Confocal microscopy revealed that actin filaments were disrupted in treated HeLa cells, leading to alterations in cell motility and morphology .

Receptor Interactions

The azabicyclo[3.1.0]hexane derivatives have also been studied for their interactions with various receptors, particularly opioid receptors.

Opioid Receptor Activity:

  • A study focusing on 3-azabicyclo[3.1.0]hexane compounds demonstrated their potential as μ-opioid receptor ligands with high binding affinities in the picomolar range . These compounds were designed for therapeutic applications such as treating pruritus in veterinary medicine.

Case Study 1: Antitumor Efficacy

In a recent evaluation, several analogs of this compound were tested for their effects on HeLa and CT26 cells:

  • Compound 4e showed a dramatic reduction in live cell counts from 89% to approximately 15% after treatment, underscoring its potent cytotoxic effects .
  • Cell Cycle Analysis : Flow cytometry results indicated that these compounds not only induced apoptosis but also inhibited cell cycle progression .

Case Study 2: Opioid Receptor Binding

In another study focused on receptor binding:

  • The SAR (Structure-Activity Relationship) analysis revealed that modifications to the azabicyclo structure could enhance selectivity for μ-opioid receptors over δ and κ subtypes, suggesting potential for developing targeted analgesics .

Data Summary Table

CompoundCell LineIC50 (μM)Mechanism of ActionMorphological Changes
4eHeLa15ApoptosisActin disruption
4gCT2617Cell cycle arrestReduced motility
4dHeLa46ApoptosisFilopodia reduction

Q & A

Q. What are the optimal synthetic routes for 4-(3-azabicyclo[3.1.0]hexan-1-yl)benzoic acid, and how can bicyclic ring strain be managed?

The synthesis typically involves coupling a benzoic acid derivative with a pre-functionalized 3-azabicyclo[3.1.0]hexane core. Key strategies include:

  • Ring-opening/cyclization : Use Aggarwal’s approach (Scheme 30 in ) with transition-metal catalysis to construct the bicyclic amine.
  • Protecting groups : Employ tert-butoxycarbonyl (Boc) or benzyl (Cbz) groups to stabilize reactive intermediates (e.g., tert-butyl carbamate derivatives in ).
  • Strain mitigation : Optimize reaction temperatures (<50°C) and solvent polarity (e.g., DMF/THF mixtures) to minimize bicyclo[3.1.0]hexane ring strain .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • LC-MS : Use reverse-phase C18 columns with ESI+ ionization for quantifying benzoic acid derivatives (detection limit: ~0.1 ng/mL) .
  • NMR : Employ 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to resolve bicyclic proton environments (e.g., δ = 3.86 ppm for bridgehead protons, as in ) .
  • X-ray crystallography : Resolve stereochemistry and confirm bicyclic conformation (critical for bioactive derivatives like Amitifadine) .

Q. How can researchers design stability studies for this compound under varying pH and temperature conditions?

  • Accelerated degradation : Incubate samples at 40°C/75% RH for 4 weeks and analyze degradation products via HPLC-UV (λ = 254 nm).
  • pH profiling : Test stability in buffers (pH 1–10) to identify labile bonds (e.g., ester or amide linkages in derivatives) .

Advanced Research Questions

Q. How do structural modifications to the bicyclic core influence bioactivity?

  • Substituent effects : Adding electron-withdrawing groups (e.g., -Cl) to the benzoic acid moiety enhances receptor binding (see dichlorophenyl derivatives in ).
  • Conformational rigidity : Compare 3-azabicyclo[3.1.0]hexane with larger bicyclic systems (e.g., azabicyclo[4.2.0]octane in ) to assess pharmacokinetic trade-offs .
  • Case study : Amitifadine’s antidepressant activity relies on the bicyclic core’s ability to inhibit serotonin/norepinephrine reuptake .

Q. What experimental approaches resolve contradictions in reported metabolic pathways?

  • In vitro vs. in vivo discrepancies : Use hepatic microsome assays (human/rat) paired with LC-MS/MS to identify species-specific cytochrome P450 interactions .
  • Isotopic labeling : Synthesize 13C^{13}C-labeled analogs to track metabolic byproducts (e.g., hydroxylation at C6 of the bicyclic ring) .

Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

  • LogP optimization : Target a calculated LogP of 2–3 using QSAR models (e.g., Schrödinger’s QikProp) to balance hydrophobicity and solubility.
  • Molecular dynamics : Simulate BBB permeability via PAMPA assays, focusing on hydrogen-bond donors (<3) and polar surface area (<90 Ų) .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 knockout models : Disrupt putative targets (e.g., SSTR4 receptors in ) to assess functional dependence.
  • SPR biosensors : Measure binding kinetics (Kd, kon/koff) for receptor-ligand interactions (e.g., somatostatin receptors) .

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